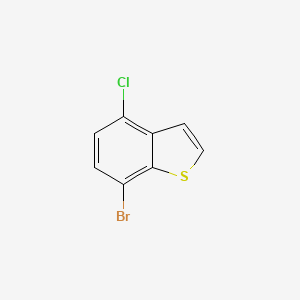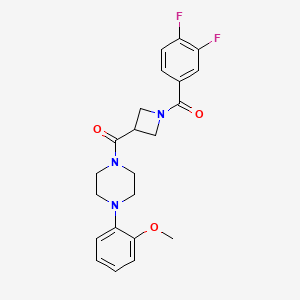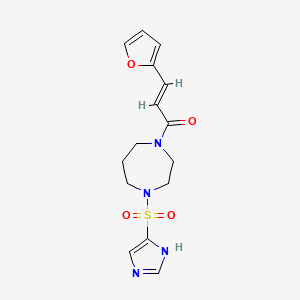
7-Bromo-4-chloro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-1-benzothiophene is a heterocyclic compound with the molecular formula C8H4BrClS. It is a derivative of benzothiophene, characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively.
Mechanism of Action
Target of Action
Benzothiophene derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzothiophene derivatives interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzothiophene derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1-benzothiophene can be achieved through several methods. One common approach involves the bromination and chlorination of benzothiophene derivatives. For instance, the reaction of 4-chlorobenzothiophene with bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the primary products of oxidation reactions.
Reduction Products: Dihydrobenzothiophene derivatives are formed through reduction.
Scientific Research Applications
7-Bromo-4-chloro-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
4-Chlorobenzothiophene: Lacks the bromine atom, leading to different reactivity and applications.
7-Bromo-1-benzothiophene:
Benzothiophene: The parent compound without any halogen substitutions, used as a precursor for various derivatives.
Uniqueness: 7-Bromo-4-chloro-1-benzothiophene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual substitution allows for versatile chemical modifications and applications in diverse fields .
Properties
IUPAC Name |
7-bromo-4-chloro-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXOZREKZJTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)
![1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)

![9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2419627.png)

![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)
![3-(tert-butyl)-1-(2,5-dimethylbenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419636.png)
![1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2419638.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)


